4-メチルヒップル酸

概要

説明

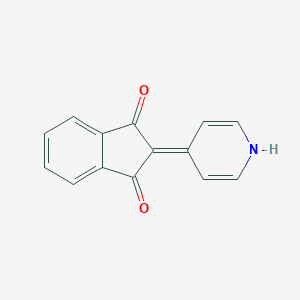

4-Methylhippuric acid is an organic compound and a carboxylic acid. It is one of the three isomers of methylhippuric acid, the others being 2-methylhippuric acid and 3-methylhippuric acid . These compounds are metabolites of xylene isomers and are used as biomarkers to determine exposure to xylene .

科学的研究の応用

4-Methylhippuric acid has several scientific research applications, including:

作用機序

Target of Action

4-Methylhippuric acid is a metabolite of xylene . It is primarily targeted by the liver, where it is metabolized from xylene . The liver plays a crucial role in detoxifying and eliminating xenobiotics like xylene from the body .

Mode of Action

The interaction of 4-Methylhippuric acid with its target, the liver, is a part of the body’s natural detoxification process. When xylene enters the body, it is metabolized in the liver to form 4-Methylhippuric acid . This transformation is a part of the body’s defense mechanism against potentially harmful substances .

Biochemical Pathways

The biochemical pathway involved in the formation of 4-Methylhippuric acid is the metabolism of xylene. Xylene is oxidized in the liver and bound to glycine to form 4-Methylhippuric acid . This process is a part of the body’s xenobiotic metabolism, which helps to detoxify and eliminate foreign substances .

Pharmacokinetics

The pharmacokinetics of 4-Methylhippuric acid is closely related to that of its parent compound, xylene. After xylene is metabolized to 4-Methylhippuric acid in the liver, it is excreted in the urine . The presence of 4-Methylhippuric acid in the urine can be used as a biomarker to determine exposure to xylene .

Result of Action

The formation of 4-Methylhippuric acid is a result of the body’s defense mechanism against xylene exposure. By metabolizing xylene to 4-Methylhippuric acid, the body can safely eliminate xylene, reducing its potential toxic effects .

Action Environment

The action of 4-Methylhippuric acid is influenced by environmental factors such as the level of xylene exposure. High exposures to xylene can increase the production of 4-Methylhippuric acid . Occupational exposure is often found in pathology laboratories where xylene is used for tissue processing . Furthermore, the presence of other xenobiotics can potentially affect the metabolism of xylene to 4-Methylhippuric acid .

生化学分析

Biochemical Properties

The biochemical role of 4-Methylhippuric acid is primarily as a metabolite of xylene

Cellular Effects

As a metabolite of xylene, it may be involved in the body’s response to xylene exposure

Molecular Mechanism

It is known to be a metabolite of xylene, suggesting it may play a role in the body’s metabolism of xylene

Metabolic Pathways

4-Methylhippuric acid is involved in the metabolic pathways related to the metabolism of xylene

準備方法

4-Methylhippuric acid can be synthesized through a multi-step reaction process. The synthetic route involves the following steps :

Reaction with benzene and diluted sodium hydroxide solution: This step involves the initial formation of the intermediate compound.

Treatment with alcoholic hydrochloric acid: This step further modifies the intermediate compound.

Reaction with potassium hydroxide solution: This final step results in the formation of 4-Methylhippuric acid.

Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .

化学反応の分析

4-Methylhippuric acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

4-Methylhippuric acid is similar to other methylhippuric acid isomers, such as 2-methylhippuric acid and 3-methylhippuric acid . it is unique in its specific structure and the position of the methyl group on the benzene ring. This structural difference can influence its reactivity and the types of reactions it undergoes .

Similar Compounds

- 2-Methylhippuric acid

- 3-Methylhippuric acid

- Hippuric acid

- p-Toluric acid

特性

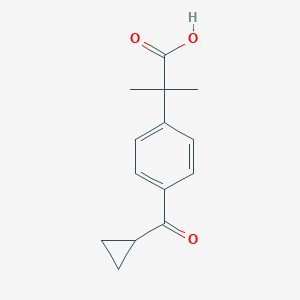

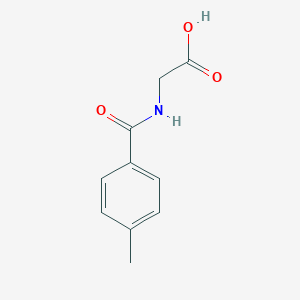

IUPAC Name |

2-[(4-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSCPTLHWVWLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181580 | |

| Record name | 4-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27115-50-0 | |

| Record name | p-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-toluoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QOX0DSK6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methylhippuric acid form in the body?

A1: 4-Methylhippuric acid is a metabolite of xylene, specifically the isomer p-xylene. After inhalation or absorption, p-xylene is primarily metabolized in the liver. It undergoes oxidation to p-toluic acid, which is then conjugated with glycine to form 4-methylhippuric acid. This conjugate is then excreted in urine, making it a valuable biomarker for assessing xylene exposure.

Q2: What analytical methods are typically used to measure 4-methylhippuric acid levels?

A2: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is considered the gold standard for quantifying 4-methylhippuric acid in urine samples [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurements even at low concentrations. Gas chromatography/mass spectrometry (GC/MS) can also be employed for simultaneous determination of styrene, toluene, and xylene metabolites in urine [].

Q3: Are there challenges in accurately measuring 4-methylhippuric acid using LC-ESI-MS/MS?

A3: Yes, matrix effects in biological samples like urine can interfere with the ionization process during LC-ESI-MS/MS analysis, potentially impacting the accuracy of measurements. Using appropriate internal standards is crucial to mitigate this issue. Studies have shown that while deuterated internal standards are common, they can sometimes elute at different retention times due to isotopic effects. This discrepancy can lead to inaccurate quantification. Non-deuterated internal standards, such as those labeled with 13C or 15N, have demonstrated better performance in compensating for matrix effects and providing more accurate measurements of 4-methylhippuric acid [].

Q4: What makes 4-methylhippuric acid interesting from a structural chemistry perspective?

A4: 4-Methylhippuric acid exhibits polymorphism, meaning it can exist in multiple crystalline forms. This characteristic is significant in pharmaceutical contexts as different polymorphs can have distinct physical properties impacting factors like solubility, stability, and bioavailability. Research has identified two polymorphs (I and II) and one solvatomorph of 4-methylhippuric acid, each with unique crystal structures and packing arrangements stabilized by hydrogen bonding interactions [, ]. Polymorph I adopts an orthorhombic system with P212121 space group, while polymorph II crystallizes in a monoclinic system with P21/c space group. The solvatomorph crystallizes in a triclinic P-1 cell [].

Q5: Can you explain the significance of conformational polymorphism in 4-methylhippuric acid?

A5: 4-Methylhippuric acid's molecular structure possesses three rotatable bonds, leading to the potential for various conformations. Research has identified two conformational polymorphs, I and II, obtained through slow solvent evaporation and mechanical grinding, respectively []. Potential energy surface (PES) analysis, focusing on rotation around the C-C-N-C torsion angle, revealed four distinct energy basins. Polymorph I and molecules A of polymorph II adopt conformations corresponding to the second energy basin (-73° torsion angle). In contrast, molecules B of polymorph II align with the third energy basin (57° torsion angle). The energy barrier between these basins is significant at 27.5 kJ/mol, highlighting the stability of each conformation []. This distinction is noteworthy because different conformations can influence the compound's packing in the crystal lattice, further affecting its physicochemical properties.

Q6: How do researchers study the intermolecular interactions in 4-methylhippuric acid polymorphs?

A6: Researchers utilize tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to investigate intermolecular interactions within the crystal structures of 4-methylhippuric acid polymorphs []. Hirshfeld surface analysis helps visualize and quantify interactions, identifying areas of close contact between molecules. In the case of 4-methylhippuric acid, this analysis has revealed weaker noncovalent interactions like C–H⋯O and C–H⋯π, with distances close to the sum of van der Waals radii. This finding suggests the presence of dispersive forces contributing to the stability of the crystal structures. On the other hand, QTAIM, combined with the Electron Localization Function (ELF), allows for a deeper understanding of electron density distribution at bond critical points, providing insights into the nature and strength of interactions. This analysis has confirmed the presence of strong closed-shell interactions in the classical O–H⋯O and N–H⋯O hydrogen bonds observed in 4-methylhippuric acid polymorphs [].

Q7: Beyond its role as a biomarker, are there other applications for 4-methylhippuric acid?

A7: While 4-methylhippuric acid's primary significance lies in its role as a xylene exposure biomarker, its unique properties make it a subject of interest in other areas. For instance, researchers are exploring the use of molecularly imprinted polymers (MIPs) designed with 4-methylhippuric acid as a template for selective extraction and analysis of this compound in complex matrices like urine []. These MIPs offer a potentially simpler and cheaper method for monitoring xylene exposure compared to traditional techniques []. Furthermore, understanding the polymorphic behavior of 4-methylhippuric acid is valuable for pharmaceutical research, particularly in drug formulation and manufacturing processes.

Q8: What are the implications of the findings on 4-methylhippuric acid for xylene exposure assessment?

A8: The research on 4-methylhippuric acid, particularly the understanding of its formation, analytical methods, and influencing factors like smoking [, ], contributes significantly to our ability to accurately assess xylene exposure. This information is crucial for establishing occupational exposure limits, evaluating the effectiveness of safety measures in workplaces handling xylene, and ultimately protecting the health of workers. Furthermore, the identification of 4-methylhippuric acid as a sensitive and specific biomarker for p-xylene exposure allows for a better understanding of the potential health risks associated with this specific isomer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)